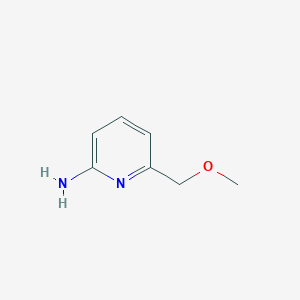
6-(Methoxymethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-(Methoxymethyl)pyridin-2-amine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are often used as precursors for the synthesis of various ligands, pharmaceuticals, and agrochemicals due to their versatile chemical reactivity and coordination properties.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine involves the use of secondary amines and can result in compounds with potential for coordination to metal ions, such as copper(II) . Similarly, the aminomethylation of hydroxypyridines has been shown to occur primarily at the 6 and then 4 positions of the pyridine ring, leading to various functionalized pyridine derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of certain pyridine-based ligands reveal coordination to metal ions and the presence of intramolecular hydrogen bonds, which can stabilize the molecular structure . These structural features are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including coordination with metal ions to form complexes. The reactivity of the functional groups attached to the pyridine ring, such as hydroxymethyl or methoxymethyl groups, plays a significant role in these reactions. For instance, the coordination of a CH2OH group to Cu(II) upon deprotonation has been observed, which is indicative of the ligand's ability to bind to metals . Additionally, the formation of Schiff base compounds through the reaction with aromatic aldehydes is another example of the chemical versatility of pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of "6-(Methoxymethyl)pyridin-2-amine" and related compounds are influenced by their molecular structure. The presence of substituents such as methoxymethyl groups can affect properties like solubility, boiling point, and melting point. The electronic properties, such as the ability to donate or accept electrons, are also critical for their function as ligands in metal complexes. The characterization of these compounds typically involves spectroscopic methods like FTIR, 1H, and 13C NMR .
Scientific Research Applications
Synthesis and Structural Characterization
The compound 6-(Methoxymethyl)pyridin-2-amine has been utilized in the synthesis and structural characterization of various chemical entities. For instance, its derivatives were used in the study of protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles. This research highlighted different sites of protonation and distinct intermolecular hydrogen bonding patterns, showcasing the compound's versatility in forming complex hydrogen-bonded networks and zigzag chains in crystalline structures (Böck et al., 2021).
Metal Complex Synthesis
6-(Methoxymethyl)pyridin-2-amine derivatives have played a crucial role in the synthesis of metal complexes. A study on manganese(II) complexes with ligands derived from 2-aminomethylpyridine bearing a methoxyalkyl arm revealed the formation of complexes with distorted octahedral coordination spheres. These complexes were linked through hydrogen bonds to form linear chains, demonstrating the structural diversity achievable with this compound (Wu et al., 2004).
Photophysical Studies
The compound has also been incorporated into ligands for photophysical studies. In one research, 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine and its metal complexes were synthesized and analyzed for their luminescence properties. This study demonstrated a switch-on of luminescence upon chelation with Zn(II) and Cd(II) metal ions, indicating potential applications in sensing and optical materials (Stetsiuk et al., 2019).
Catalysis
Furthermore, derivatives of 6-(Methoxymethyl)pyridin-2-amine have been explored as ligands in catalysis. The synthesis of (imino)pyridine ligands with pendant arms from this compound and their palladium(II) complexes showed potential as selective ethylene dimerization catalysts. This work illustrated the compound's application in fine-tuning catalytic activities and selectivity towards ethylene dimerization (Nyamato et al., 2015).
Structural Analysis and Fluorescence
The structural and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, synthesized using 6-(Methoxymethyl)pyridin-2-amine, were studied to understand metal ion affinities and the regulation of structures through proton-coupled electron transfer. This research emphasized the compound's contribution to the development of complex structures with specific fluorescence responses and metal-binding capabilities (Liang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
6-(methoxymethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNXUWKJJNYBGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxymethyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

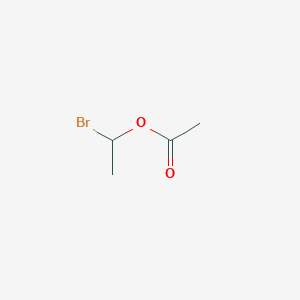
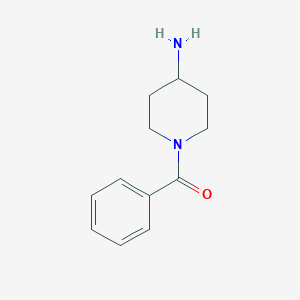
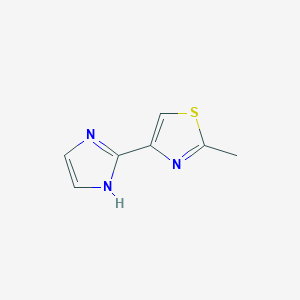
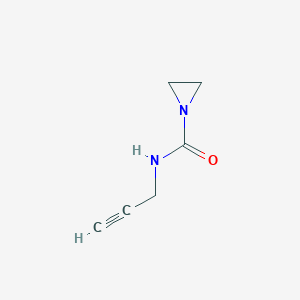
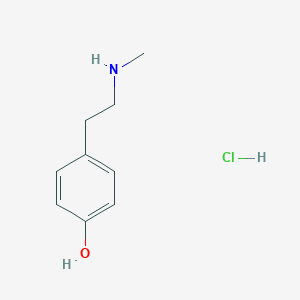
![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)
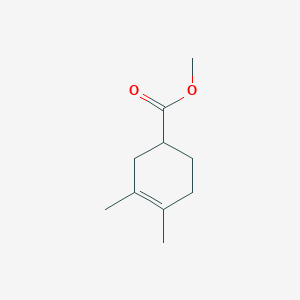
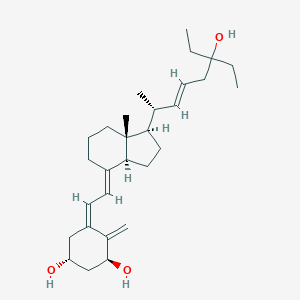
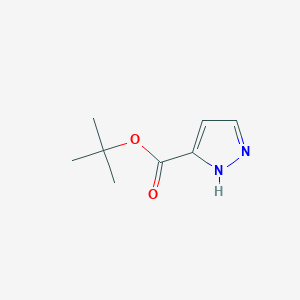
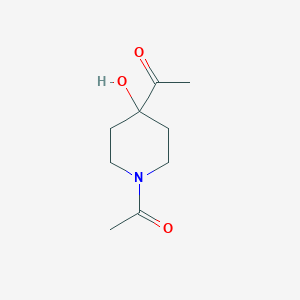
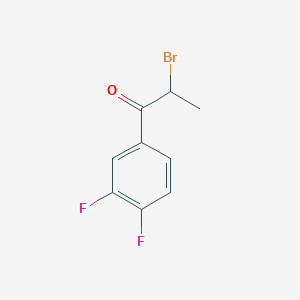
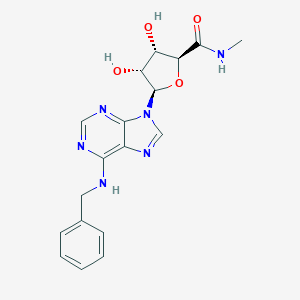
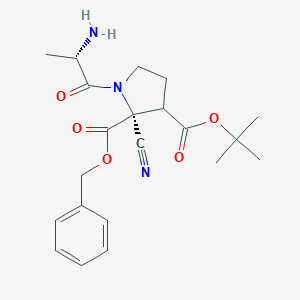
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)